2-Ethyl-3,3-dimethyl-3H-indole
Overview
Description
2-Ethyl-3,3-dimethyl-3H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological and chemical applications. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,3-dimethyl-3H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions. For instance, the reaction of 2-ethyl-3,3-dimethylcyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,3-dimethyl-3H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Major Products Formed:
Halogenated Indoles: Products of halogenation reactions.
Nitro Indoles: Products of nitration reactions.
Sulfonated Indoles: Products of sulfonation reactions.
Scientific Research Applications
2-Ethyl-3,3-dimethyl-3H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-3,3-dimethyl-3H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- 3,3-Dimethyl-2-ethylindole
- 3,3-Dimethyl-2-methylindole
- 3,3-Dimethyl-2-phenylindole
Comparison: 2-Ethyl-3,3-dimethyl-3H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to receptors and enzymes, leading to distinct biological effects .
Properties
IUPAC Name |
2-ethyl-3,3-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-4-11-12(2,3)9-7-5-6-8-10(9)13-11/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAFAZCAVDTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343327 | |
Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18781-53-8 | |
Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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